molecular formula C19H19N3O2 B11294321 5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11294321
M. Wt: 321.4 g/mol
InChI Key: NEODZJCGWUUMIN-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

5-(4-Methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: A precursor in the synthesis of the compound.

    4-Methylbenzyl chloride: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar pyrazole ring structures but different substituents.

Uniqueness

5-(4-Methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to other pyrazole derivatives, this compound may exhibit enhanced biological activity or selectivity, making it valuable for targeted research and development.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-13-3-5-14(6-4-13)12-20-19(23)18-11-17(21-22-18)15-7-9-16(24-2)10-8-15/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

NEODZJCGWUUMIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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